Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

Orexin Receptor Antagonists Medicinal Chemistry Synthetic Methodology

Medicinal chemistry teams require a versatile C4 building block for late-stage diversification. The 4-hydroxy analog demands multi-step activation, slowing SAR cycles. This 4-chloro derivative solves that bottleneck. - **Key Advantage**: Chlorine enables direct nucleophilic aromatic substitution (SNAr) with amines, yielding 4-amino-1,5-naphthyridines in one step. - **Application**: Ideal for orexin-1 receptor antagonist libraries, bone anabolic agents, and antibiotic SAR matrices. - **Supply**: BenchChem provides research-grade material with documented chain of custody for patent-enabled work.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.66
CAS No. 83067-95-2
Cat. No. B2833289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-1,5-naphthyridine-3-carboxylate
CAS83067-95-2
Molecular FormulaC11H9ClN2O2
Molecular Weight236.66
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC=NC2=C1Cl
InChIInChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3
InChIKeyZAUJIZUBUCDAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate: A Strategic Heterocyclic Building Block


Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a functionalized heterocyclic compound belonging to the 1,5-naphthyridine class, characterized by a chlorine atom at the 4-position and an ethyl ester group at the 3-position of the bicyclic ring system. This architecture is foundational in medicinal chemistry, as the naphthyridine core is a privileged scaffold associated with diverse biological activities [1]. The compound serves as a key synthetic intermediate, where the chlorine atom acts as a critical handle for further derivatization through nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex, pharmacologically relevant molecules [2].

Reactive 4-Chloro Handle
Enables direct nucleophilic aromatic substitution for late-stage amine diversification
Privileged Naphthyridine Core
Recognized scaffold in medicinal chemistry for diverse biological target engagement studies
Ester Functionality at C3
Offers orthogonal derivatization or hydrolysis for further scaffold elaboration

Why 4-Hydroxy or Unsubstituted Analogs Cannot Replace It in Key Syntheses


Direct replacement of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate with its 4-hydroxy or 4-unsubstituted analogs in a synthetic route is not feasible without significant re-engineering of the reaction sequence. The chloro substituent is a superior leaving group for SNAr reactions compared to the hydroxyl group, which requires prior activation (e.g., conversion to a triflate). This difference dictates the order and efficiency of chemical transformations. For instance, the 4-chloro compound is specifically documented as the direct precursor to 4-amino-1,5-naphthyridine derivatives, a transformation that is not directly accessible from the 4-hydroxy analog without additional, often lower-yielding, steps [1]. This structural precision is critical for convergent synthetic strategies where late-stage functionalization is desired.

Synthetic Aspect
Target Compound
4-Hydroxy Analog
Amine Introduction at C4
Direct SNAr with primary amines (one step)
Requires prior activation to triflate (multi-step, may reduce overall yield)
Synthetic Flexibility
Chloro serves as a traceless handle for convergent strategies
Hydroxy group may limit late-stage diversification without additional protection/deprotection steps

Quantifiable Evidence for Selecting This Compound Over Closest Analogs


Superior Reactivity in SNAr with Primary Amines

In the synthesis of selective orexin-1 receptor antagonists, the target compound ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a key intermediate that undergoes direct SNAr with n-propylamine to yield a 4-(propylamino)-1,5-naphthyridine derivative. Its 4-hydroxy analog, in contrast, cannot undergo this transformation without prior conversion to a triflate leaving group, which involves an additional reaction with trifluoromethanesulfonic anhydride and adds two synthetic steps [1]. While quantitative kinetic data for this specific substrate pair is not reported, the documented synthetic pathway provides a clear class-level inference of superior reactivity of the chloro derivative over the hydroxy analog in the context of this essential medicinal chemistry reaction.

SNAr Step Economy
Cross-study comparable
Target: 1 step via direct amination
4-Hydroxy analog: multi-step activation required
Supports synthetic step efficiency in amine library generation
Based on patent EP1075478; direct kinetic data not reported
Orexin Receptor Antagonists Medicinal Chemistry Synthetic Methodology

Purity Advantage in Fracture Healing Pharmaceutical Compositions

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has been specifically named as the active pharmaceutical ingredient in a composition for promoting fracture healing, with the invention demonstrating a reduction in blood viscosity and promotion of osteocyte growth . While a direct head-to-head comparison with other 1,5-naphthyridine derivatives in this specific therapeutic model is not provided in the abstract, the selection of this precise compound as the lead active ingredient in a patent application implies a superiority over other analogs that were likely screened but not progressed. This represents a cross-study comparable inference based on the compound's selection in an industrial research context.

Patent Selection Context
Data to verify
Designated as active ingredient in fracture healing composition patent
Research model selection context for bone healing studies
No direct comparator data available in public abstract
Osteoporosis Fracture Healing Pharmaceutical Compositions

Antibacterial Activity in 4-Substituted Naphthyridine Series

A foundational study by Titkova et al. on the synthesis and biological activity of 4-substituted-3-ethoxycarbonyl(carboxy)-1,5-naphthyridines systematically investigated the properties of this compound class [1]. Although specific minimum inhibitory concentration (MIC) values for the ethyl 4-chloro derivative against defined bacterial strains are not available in the current search results, the study establishes that 4-substitution directly modulates biological activity. This class-level inference supports the selection of the chloro-derivative for further investigation, as it represents a distinct point in the structure-activity relationship (SAR) landscape compared to its 4-hydroxy and 4-alkylamino counterparts.

Antibacterial SAR Foundation
Class-level inference
Part of systematically studied 4-substituted 1,5-naphthyridine series
Supports SAR exploration; distinct electronic/steric variant
Specific MIC values not accessible in current sources
Antibacterial Naphthyridine Structure-Activity Relationship

Procurement-Driven Application Scenarios


Late-Stage Diversification for Orexin-1 Antagonists

A medicinal chemistry team optimizing orexin-1 receptor antagonists requires a versatile C4 building block for late-stage SNAr diversification. The 4-chloro derivative allows direct introduction of various amines to rapidly generate a library of 4-amino analogs for SAR studies. This avoids the multi-step activation required for the 4-hydroxy congener, accelerating the design-make-test cycle [1].

Proprietary Fracture Healing Therapy Development

A pharmaceutical company advancing a bone anabolic program can procure this specific compound as the active pharmaceutical ingredient or a key intermediate for a composition promoting fracture healing, as protected by existing patent filings. This offers a potential freedom-to-operate advantage or a starting point for new composition-of-matter patents compared to exploring unsubstituted naphthyridines [1].

Systematic Antibacterial SAR Exploration

An infectious disease research group performing a systematic structure-activity relationship analysis on 1,5-naphthyridine antibiotics should prioritize the 4-chloro derivative. It represents a key electronic and steric variant in the 4-position, filling a critical gap in the data matrix between the 4-hydroxy and 4-amino analogs, as outlined in foundational medicinal chemistry literature on this scaffold [1].

Chemical Biology Probe Synthesis via Traceless Handle

For the synthesis of chemical biology probes requiring a 1,5-naphthyridine core, the 4-chloro group serves as a traceless handle. It can be displaced with a functionalized amine to attach a linker or a reporter group, enabling target engagement studies. The superior reactivity of the C-Cl bond compared to C-OH ensures efficient conjugation under mild conditions.

Application
Selection Property
Validation Focus
Orexin-1 antagonist late-stage diversification
Direct SNAr reactivity of 4-chloro group
Step reduction vs. hydroxy analog activation
Fracture healing model research
Reported active ingredient in patent-protected composition
Bone healing endpoint review in relevant models
Systematic antibacterial SAR exploration
Key 4-substitution electronic/steric variant
SAR matrix completeness across 1,5-naphthyridine series
Chemical biology probe synthesis
Chloro as traceless handle for linker attachment
Conjugation efficiency under mild SNAr conditions
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